molecular formula C21H15FN6OS2 B2824432 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 852374-17-5

2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2824432
CAS RN: 852374-17-5
M. Wt: 450.51
InChI Key: MLTSWPZRBAOBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide” is a complex organic molecule. It has a molecular formula of C13H8FN4O2S, an average mass of 303.292 Da, and a monoisotopic mass of 303.035736 Da .

Scientific Research Applications

Anti-Tumor Activity and c-Met Kinase Inhibition

The compound has been evaluated for its anti-tumor activity against several cancer cell lines, including A549, MCF-7, and HeLa. Among these, compound 22i demonstrated excellent anti-tumor effects with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively. Additionally, it exhibited superior c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM). These findings suggest that 22i could serve as a potential c-Met kinase inhibitor, making it relevant for cancer research .

Histone Acetyltransferase (HAT) Inhibition

Targeting histone acetyltransferases (HATs) has emerged as a therapeutic strategy for cancer treatment. The compound’s structure may allow it to interact with HATs, particularly the PCAF (p300/CBP-associated factor) bromodomain. Molecular docking studies and pharmacokinetic evaluations can shed light on its binding affinity and druggability toward PCAF, potentially leading to novel cancer therapies .

Energetic Materials and Thermal Stability

The fused-triazole backbone in this compound, specifically the 1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, has shown promise as a building block for constructing highly thermally stable energetic materials. Researchers have explored its potential in this context, emphasizing safety and performance .

Synthetic Methodology Development

A practical one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines has been developed using this compound. The method is mild, efficient, and functional group-tolerant, providing easy access to synthetic intermediates. Such synthetic methodologies contribute to the broader field of organic chemistry .

Computational Studies and Molecular Dynamics Simulations

Using computational tools, scientists can perform molecular dynamics simulations and explore the compound’s interactions with biological macromolecules. These studies can provide insights into its binding modes, stability, and potential off-target effects.

Future Directions

The future directions for research on this compound could include determining its synthesis methods, understanding its chemical reactions, elucidating its mechanism of action, and assessing its physical and chemical properties. Additionally, its potential applications, such as in medicine or industry, could be explored. For instance, similar compounds have been studied for their potential as inhibitors of Mtb Shikimate Dehydrogenase for the development of novel antitubercular agents , suggesting possible directions for future research.

properties

IUPAC Name

2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN6OS2/c1-12-2-7-15-16(10-12)31-21(23-15)24-18(29)11-30-19-9-8-17-25-26-20(28(17)27-19)13-3-5-14(22)6-4-13/h2-10H,11H2,1H3,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTSWPZRBAOBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.